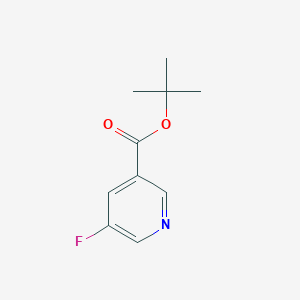
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine, 95% (hereafter referred to as CPT-95) is an important compound in the field of chemical synthesis and scientific research. CPT-95 is a versatile compound that can be used in a wide range of applications, including synthesis, drug discovery, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
CPT-95 is a useful compound for scientific research, as it has been used in a variety of applications. For example, CPT-95 has been used in the synthesis of novel compounds for drug discovery, as well as in biochemical and physiological studies. CPT-95 has also been used to study the structure-activity relationship of compounds, as well as to study the metabolism of drugs.
Wirkmechanismus
CPT-95 is an aromatic amine, which means that it can interact with a variety of biological molecules. CPT-95 can interact with enzymes, receptors, and other proteins, and can also bind to DNA. CPT-95 can also act as an inhibitor of enzymes and other proteins, and can also act as an agonist of receptors.
Biochemical and Physiological Effects
CPT-95 has been shown to have a variety of biochemical and physiological effects. CPT-95 has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. CPT-95 has also been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. CPT-95 has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPT-95 is a useful compound for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications. However, CPT-95 is not without its limitations. CPT-95 is not very soluble in water, which can limit its use in aqueous solutions. Additionally, CPT-95 can be toxic in high concentrations, so it must be handled with caution.
Zukünftige Richtungen
CPT-95 has a wide range of potential applications in the future. CPT-95 could be used in the development of novel drugs, as well as in the study of the structure-activity relationships of compounds. CPT-95 could also be used in the study of enzyme-receptor interactions, as well as in the study of the metabolism of drugs. Additionally, CPT-95 could be used in the development of new anti-inflammatory agents and in the study of the biochemical and physiological effects of compounds.
Synthesemethoden
CPT-95 can be synthesized through a simple two-step synthesis process. The first step involves the reaction of 4-phenyl-thiophen-2-ylmethyl chloride with cycloheptyl amine in the presence of a base such as sodium hydroxide. This reaction produces CPT-95 as the primary product. The second step involves the purification of CPT-95 by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-[(4-phenylthiophen-2-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-7-11-17(10-6-1)19-13-18-12-16(14-20-18)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,19H,1-2,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIXGKRKLKKETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
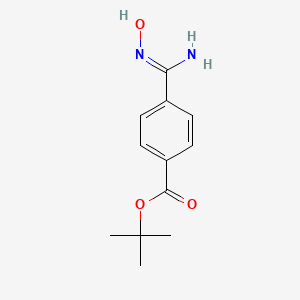
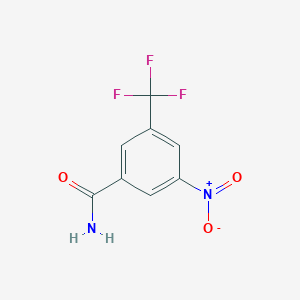

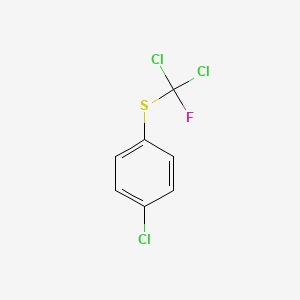
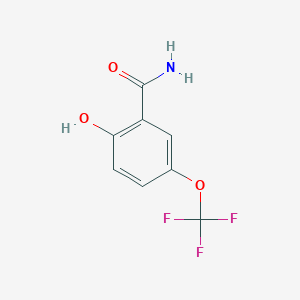
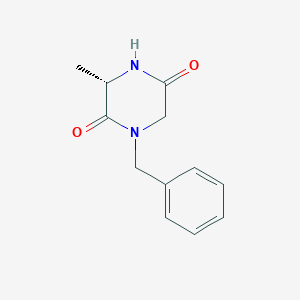

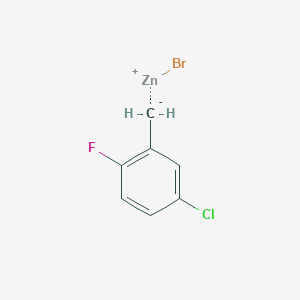
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)


